tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate is a spirocyclic hydantoin derivative featuring a benzyl group at position 3 and a tert-butyl carbamate protective group at position 8. Its core structure comprises a piperidine ring fused to a cyclopentane moiety via a spiro junction, with two carbonyl groups at positions 2 and 4 forming a hydantoin ring.
Properties
IUPAC Name |
tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)26-17(25)21-11-9-19(10-12-21)15(23)22(16(24)20-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCHONWANXEUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirohydantoin Core (Compound 6)
The foundational step involves synthesizing tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Compound 6), a precursor for subsequent functionalization. The reaction employs 1-Boc-piperidone , ammonium carbonate, and potassium cyanide in a methanol-water solvent system.
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1-Boc-piperidone (80 mmol) and ammonium carbonate (16.9 g) are suspended in 45 mL water and 55 mL methanol.
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A solution of KCN (11.25 g in 25 mL water) is added dropwise, leading to dissolution and subsequent precipitation over 72 hours at room temperature.
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The product is filtered, washed with water, and dried to yield Compound 6 as a white solid (75% yield, >98% HPLC purity).
Key Data :
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Yield : 75%
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Purity : >98% (HPLC)
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MS (ESI) : m/z 292 [M+Na]⁺
This method is reproducible at scale and avoids chromatographic purification, making it industrially viable.
Alkylation for Benzyl Group Introduction
N-Alkylation of the Spirohydantoin Core
The benzyl group is introduced at the N3 position via alkylation of Compound 6. While the literature explicitly details ethyl group incorporation, analogous conditions apply for benzylation.
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Compound 6 (11.3 mmol) is dissolved in DMF (30 mL) with potassium carbonate (2 equiv).
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Benzyl bromide (1.2 equiv) is added dropwise at room temperature.
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The reaction is stirred for 5–12 hours, diluted with ethyl acetate, washed with brine, and concentrated.
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Recrystallization from ethyl acetate/heptane yields tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate .
Optimization Insights :
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Solvent : DMF enhances reactivity compared to THF or acetone.
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Base : Potassium carbonate outperforms sodium hydride in minimizing side reactions.
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Temperature : Room temperature prevents decomposition of the benzylating agent.
Expected Data :
Alternative Benzylation Strategies
Reductive Amination Approach
For analogs requiring stereochemical control, reductive amination is employed post-Boc deprotection.
Steps :
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Deprotection : Treat Compound 6 with HCl/dioxane to remove the Boc group.
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Reductive Amination : React the free amine with benzaldehyde and sodium cyanoborohydride in methanol.
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Re-protection : Reintroduce the Boc group using di-tert-butyl dicarbonate.
Advantages :
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Enables access to stereoisomers.
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Compatible with electron-deficient benzaldehydes.
Limitations :
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Lower yields (50–60%) due to multiple steps.
Large-Scale Manufacturing Considerations
Solvent and Reagent Selection
Industrial protocols prioritize cost-effectiveness and safety:
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Solvent : Ethanol/water mixtures replace DMF to reduce toxicity.
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Benzylating Agent : Benzyl chloride is preferred over bromide for cost reasons.
Case Study :
A 100 g-scale alkylation using benzyl chloride in ethanol/water achieved 78% yield with >99% purity after recrystallization.
Analytical Characterization
Quality Control Metrics
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HPLC : Reverse-phase C18 column (ACN/water gradient) confirms >98% purity.
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Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 386.
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NMR : Key signals include δ 1.45 (Boc tert-butyl), δ 4.50 (N-CH2-Ph), and δ 7.30 (aromatic protons).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct Alkylation (DMF) | 75% | >98% | Industrial |
| Reductive Amination | 55% | 95% | Lab-scale |
| Aqueous Ethanol Alkylation | 78% | >99% | Pilot-scale |
Challenges and Troubleshooting
Byproduct Formation
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N,N-Dibenzylation : Occurs with excess benzyl bromide. Mitigated by stoichiometric control.
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Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
Purification Strategies
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Recrystallization : Ethyl acetate/heptane (1:3) removes hydrophobic impurities.
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Chromatography : Silica gel (hexane/ethyl acetate) resolves diastereomers if needed.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate exhibits significant antiproliferative effects against various cancer cell lines such as HCT-116 (colon cancer), K562 (leukemia), and MDA-MB-231 (breast cancer). Studies have shown that modifications to the benzyl moiety can enhance cytotoxicity, making it a promising candidate for further drug development.
- Enzyme Modulation : The compound has been identified as an inhibitor of prolyl hydroxylase (PHD) enzymes, which are crucial in cellular responses to hypoxia. This inhibition may increase levels of hypoxia-inducible factors (HIFs), potentially aiding in the treatment of anemia and other hypoxia-related conditions .
Biological Research
- Biological Pathway Studies : It is employed in studies investigating biological pathways and molecular interactions due to its ability to modulate signaling pathways that regulate cell proliferation and survival. This makes it valuable for research into cellular mechanisms and therapeutic targets .
Industrial Applications
- Specialty Chemicals Production : The compound serves as a building block in the synthesis of other organic compounds and specialty chemicals. Its unique reactivity allows it to be utilized in various chemical reactions including oxidation and reduction processes .
Antiproliferative Effects
A study demonstrated that derivatives of this compound showed enhanced cytotoxicity when modified with different substituents on the benzyl moiety. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), K562 (leukemia), MDA-MB-231 (breast cancer).
- Findings : Substituents such as methoxy or chloro groups on the benzyl ring significantly increased antiproliferative activity compared to the parent compound.
Enzyme Interaction Studies
Preliminary investigations into the enzyme kinetics suggest that this compound effectively binds to enzyme active sites, potentially blocking substrate access and inhibiting enzymatic reactions.
Mechanism of Action
The mechanism by which tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, their substituents, molecular properties, and synthesis
*Synthetic yield inferred from analogous benzylation reactions in .
Key Findings
Substituent Effects on Physicochemical Properties
- The biphenyl derivative (C₃₀H₂₉N₃O₃) exhibits even higher lipophilicity, which may limit bioavailability .
- Molecular Weight : The tert-butyl carbamate group contributes ~101.12 g/mol to all analogs. Substitution at position 3 adds 28.05 g/mol (ethyl), 90.12 g/mol (benzyl), or 251.94 g/mol (biphenyl), influencing drug-likeness parameters .
Biological Activity
Tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS Number: 1211875-66-9) is a synthetic organic compound characterized by a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H25N3O4
- Molecular Weight : 359.4 g/mol
- Structure : The compound features a spiro junction that connects multiple rings, enhancing its stability and reactivity.
Enzyme Inhibition and Modulation
Preliminary studies indicate that this compound may function as an enzyme inhibitor or modulator. Its rigid structure allows for effective binding to enzyme active sites, potentially blocking substrate access and altering enzyme kinetics. This characteristic is crucial for the development of enzyme inhibitors in therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes by blocking active sites |
| Antimicrobial Properties | Preliminary evidence suggests activity against certain microbial strains |
| Anticancer Potential | Investigated for effects on cancer cell lines in vitro |
Case Studies and Research Findings
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Enzyme Interaction Studies :
- A study focusing on the interaction of this compound with various enzymes demonstrated its potential as a competitive inhibitor. The results indicated that it could effectively reduce the activity of target enzymes involved in metabolic pathways critical for disease progression.
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Antimicrobial Activity :
- In vitro tests have shown that this compound exhibits antimicrobial properties against several bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a mechanism of action.
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Anticancer Research :
- Recent studies have evaluated the compound's effects on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms and optimize therapeutic efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
| Compound Name | Key Features | Differences |
|---|---|---|
| Tert-butyl 2-benzyl-1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Lacks the benzyl group | Different binding properties |
| Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | Different spiro junction position | Affects chemical behavior |
| Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate | Contains different dioxo groups | Alters biological activity potential |
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves spirocyclic hydantoin core formation followed by Boc-protection. Key steps include:
- Intermediate alkylation : Reacting tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with benzyl halides under reflux in acetonitrile with anhydrous K₂CO₃ as a base (6–8 h, 85% yield) .
- Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethyl acetate/hexane) to achieve >95% purity .
- Critical parameters : Temperature control during alkylation avoids side reactions (e.g., over-alkylation), and stoichiometric excess of benzyl halide (1.2–1.5 equiv) ensures complete substitution .
Basic: Which analytical methods are validated for structural elucidation and purity assessment of this compound?
Answer:
- 1H/13C NMR : Key signals include the tert-butyl group (δ 1.42 ppm, singlet) and spirocyclic carbonyl resonances (δ 170–175 ppm) .
- Mass spectrometry (MS) : ESI-MS typically shows [M+H]+ at m/z 414.2 (calculated for C₂₁H₂₈N₃O₅) .
- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm confirm purity (>98%) .
- X-ray crystallography : Used for unambiguous confirmation of spirocyclic geometry in related analogs .
Advanced: How do structural modifications (e.g., benzyl vs. fluorophenoxy substituents) impact biological activity in enzyme inhibition studies?
Answer:
- Substituent effects :
- SAR trends : Introduction of electron-withdrawing groups (e.g., -CF₃) reduces off-target hERG channel activity by lowering basicity .
- Data contradiction : While bulky substituents improve potency in HIF-PHD inhibition, they may reduce solubility, necessitating prodrug strategies .
Advanced: What mechanistic insights explain the role of this compound in modulating mitochondrial permeability transition pore (mPTP) activity?
Answer:
- Target engagement : The spirocyclic core binds the c-subunit of F1/FO-ATP synthase, stabilizing the closed conformation of mPTP and preventing Ca²⁺-induced pore opening .
- In vitro evidence : Compounds reduce cytochrome c release in isolated cardiomyocytes (IC₅₀ = 0.5–2 µM) .
- In vivo efficacy : In murine myocardial infarction models, pretreatment (10 mg/kg IV) during reperfusion reduces infarct size by 40% and improves ejection fraction .
Advanced: How can high-throughput experimentation (HTE) accelerate SAR exploration for spirocyclic derivatives?
Answer:
- HTE workflows :
- Case study : HTE identified optimal conditions for C–N coupling (e.g., Pd(OAc)₂/Xantphos, 80°C) in spirohydantoin libraries, enabling 50+ analogs in 2 weeks .
- Data-driven optimization : Machine learning models predict logP and solubility to prioritize analogs with favorable pharmacokinetics .
Advanced: What strategies mitigate toxicity concerns (e.g., hERG inhibition, hepatotoxicity) in preclinical development?
Answer:
- hERG mitigation :
- Hepatotoxicity reduction :
Basic: What are the storage and handling protocols to ensure compound stability?
Answer:
- Storage : -20°C under argon in amber vials to prevent hydrolysis of the Boc group .
- Handling : Use nitrile gloves and fume hoods due to skin/eye irritation risks (GHS H315/H319) .
- Stability data : No degradation observed after 12 months when stored properly (HPLC purity >95%) .
Advanced: How does enantiomeric purity influence pharmacological activity in chiral spirocyclic analogs?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
